N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial, etc.).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. It may also discuss any challenges encountered during the synthesis and how they were overcome.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes. This could include reactions used in its synthesis, as well as any reactions it undergoes in its intended use or in the environment.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, such as N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide, are attracting researchers due to their notable biological activities. In a study by Khalid et al. (2016), a series of these compounds were synthesized and evaluated for their inhibitory action against butyrylcholinesterase (BChE) enzyme. Molecular docking studies also explored their ligand-BChE binding affinity, emphasizing the role of amino acid residues like Gly116, His438, Tyr332, and Ser198 in ligand stabilization within the binding site (Khalid et al., 2016).
Antibacterial Properties
The same class of compounds has been studied for their antibacterial properties. In another study by Khalid et al. (2016), N-substituted derivatives of these compounds exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research demonstrates the potential of these compounds in addressing bacterial infections (Khalid et al., 2016).
Application in Photodynamic Therapy
In the field of cancer treatment, particularly photodynamic therapy, these compounds have shown promise. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Neurodegenerative Diseases Research
In neurodegenerative diseases research, such compounds have been investigated for their role in tryptophan metabolism regulation. Beconi et al. (2012) evaluated the metabolism and pharmacokinetics of JM6, a compound with a similar benzenesulfonamide structure, in mice. The study provided insights into the drug's metabolism and its potential implications in neurodegenerative conditions like Huntington's and Alzheimer's diseases (Beconi et al., 2012).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthesis methods, uses, or modifications to the compound.
properties
IUPAC Name |
N,N-dimethyl-4-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-23(2)30(26,27)16-9-7-14(8-10-16)20(25)24-11-3-5-15(13-24)18-21-22-19(28-18)17-6-4-12-29-17/h4,6-10,12,15H,3,5,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELPRUUJSZYCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide |
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